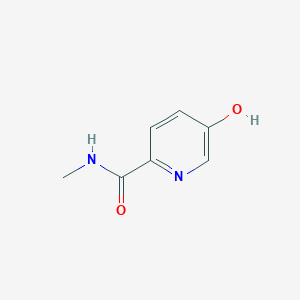

5-羟基-N-甲基吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-hydroxy-N-methylpyridine-2-carboxamide is a compound that can be inferred to have a pyridine core structure with a hydroxy group at the 5-position, a methyl group attached to the nitrogen atom, and a carboxamide group at the 2-position. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential synthesis, molecular structure, and properties of 5-hydroxy-N-methylpyridine-2-carboxamide.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of protected amino acids and enaminones as key intermediates . For instance, the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates is achieved through a two-step process starting from N-protected α-amino acids . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine . These methods suggest that the synthesis of 5-hydroxy-N-methylpyridine-2-carboxamide could potentially be achieved through a sequence of protection, substitution, and deprotection reactions starting from a suitable pyridine derivative.

Molecular Structure Analysis

The molecular structure of 5-hydroxy-N-methylpyridine-2-carboxamide would likely exhibit tautomeric forms due to the presence of the hydroxy group, which can participate in hydrogen bonding and potentially affect the compound's reactivity and stability . The presence of a carboxamide group is known to influence the electronic distribution within the molecule, which can be crucial for its biological activity .

Chemical Reactions Analysis

The reactivity of compounds similar to 5-hydroxy-N-methylpyridine-2-carboxamide can be diverse. For example, methyl 5-iodopyridine-2-carboximidate reacts with amino groups in proteins, suggesting that the carboxamide group in our compound of interest could also exhibit reactivity towards nucleophiles . Additionally, the synthesis of carboxamides from free carboxylic acids and amines using 1-methyl-2-halopyridinium iodides indicates that halogenated pyridine derivatives can be key intermediates in the formation of carboxamide bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxy-N-methylpyridine-2-carboxamide can be deduced from the properties of similar compounds. For instance, the presence of a hydroxy group may increase the compound's solubility in polar solvents . The carboxamide functionality is known to contribute to the compound's stability and solubility in water, as well as its potential for hydrogen bonding, which could affect its interaction with biological targets . The methyl group attached to the nitrogen may impart steric effects and influence the overall molecular conformation .

科学研究应用

-

Scientific Field: Pharmacology

- Application : 5-hydroxy-N-methylpyridine-2-carboxamide has been identified as a compound in cigarette smoke condensate that aggravates collagen-induced arthritis in mice .

- Method of Application : The compound was identified through sequential fractionation and analysis, extraction with water/ether in different pH values, silica gel column chromatography, TLC, octadecyl silica (ODS) HPLC, GC/MS, and NMR .

- Results : The study found that 5-hydroxy-N-methylpyridine-2-carboxamide aggravates collagen type II-induced arthritis (CIA), which was observed following either intraperitoneal inoculation or nasal exposure .

-

Scientific Field: Chemistry

- Application : 5-hydroxy-2-methylpyridine is used as a starting reagent for the synthesis of other compounds .

- Method of Application : The compound is used in the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde and [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2]. It is also used as a ligand of a platinum complex .

- Results : The platinum complex that uses 5-hydroxy-2-methylpyridine as a ligand showed protein kinase inhibitory action at nanomolar levels .

安全和危害

The compound is classified under the GHS07 hazard class. It has hazard statements H302+H312+H332;H319;H335, indicating that it can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P261;P271;P280, suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

5-hydroxy-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-7(11)6-3-2-5(10)4-9-6/h2-4,10H,1H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVQBSJYFWZLQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630975 |

Source

|

| Record name | 5-Hydroxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-N-methylpyridine-2-carboxamide | |

CAS RN |

859538-76-4 |

Source

|

| Record name | 5-Hydroxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)